

Introduction: A Privileged Scaffold Meets a Versatile Functional Group

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Compound of Interest

Compound Name:	(3-Chloroisoquinolin-5-yl)boronic acid
CAS No.:	1429665-44-0
Cat. No.:	B1473488

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In the landscape of modern medicinal chemistry, the convergence of privileged heterocyclic scaffolds with versatile synthetic handles represents a cornerstone of efficient drug discovery. **(3-Chloroisoquinolin-5-yl)boronic acid** is a prime exemplar of this principle, merging the biologically significant isoquinoline core with the synthetically powerful boronic acid moiety. The isoquinoline framework is a common feature in numerous natural products and approved pharmaceuticals, valued for its ability to present substituents in a defined three-dimensional arrangement for optimal target engagement.

Boronic acids, once considered mere chemical curiosities, have risen to prominence as indispensable tools in organic synthesis and have emerged as a unique pharmacophore in their own right.^{[1][2]} Their low toxicity, environmental friendliness (degrading to benign boric acid), and remarkable versatility in carbon-carbon bond-forming reactions have secured their status as essential building blocks.^{[1][3][4]} The approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib (Velcade®), has vanquished early concerns about their stability and has spurred a surge in their incorporation into drug discovery programs.^{[2][4][5]}

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the physicochemical properties, synthesis, handling, and strategic application of **(3-Chloroisoquinolin-5-yl)boronic acid**. We will delve into the causality behind experimental choices, present validated protocols, and explore advanced strategies to harness the full synthetic potential of this valuable reagent.

Physicochemical Properties and Strategic Handling

A comprehensive understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for **(3-Chloroisoquinolin-5-yl)boronic acid** are summarized below.

Property	Value	Reference
Molecular Weight	207.42 g/mol	[6]
CAS Number	1429665-44-0	[6]
Molecular Formula	C ₉ H ₇ BClNO ₂	[6]
Appearance	Typically an off-white to pale yellow solid	Supplier Data
SMILES	<chem>OB(C1=CC=CC2=C1C=C(Cl)N=C2)O</chem>	[6]
Recommended Storage	Inert atmosphere, 2-8°C	[6]

Expert Handling and Stability Considerations

While boronic acids are generally stable solids, their handling requires attention to two primary decomposition pathways: dehydration to form cyclic boroxines and protodeboronation.

- Boroxine Formation:** Boronic acids can reversibly lose water to form a cyclic trimer anhydride known as a boroxine.[1][7] This is often a benign equilibrium, and for many applications like the Suzuki-Miyaura coupling, the boroxine is equally reactive as the monomeric acid. However, this dehydration can alter the material's physical properties and molecular weight, which is a critical consideration for reactions requiring precise stoichiometry. Storing the

compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or refrigerator minimizes this process.[6]

Caption: Equilibrium between boronic acid and its boroxine anhydride.

- Protodeboronation: The carbon-boron bond is susceptible to cleavage by proton sources, particularly under basic conditions or in the presence of transition metal catalysts.[8][9] This side reaction yields the corresponding unsubstituted heteroarene (3-chloroisoquinoline in this case), consuming the starting material and reducing reaction yield. For heteroaryl boronic acids, the electronic nature of the ring can influence the rate of this undesired pathway. Careful selection of reaction conditions (base, solvent, temperature) is crucial to minimize protodeboronation.

Synthesis and Quality Control

The synthesis of **(3-Chloroisoquinolin-5-yl)boronic acid** typically proceeds from a corresponding halo-isoquinoline precursor. A common and effective laboratory-scale method involves a lithium-halogen exchange followed by quenching with a trialkyl borate.

Synthetic Workflow



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Caption: General synthetic workflow for the target boronic acid.

Step-by-Step Synthesis Protocol

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-3-chloroisoquinoline (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M).

- **Cooling:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed $-70\text{ }^{\circ}\text{C}$. Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.
- **Borylation:** To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below $-70\text{ }^{\circ}\text{C}$.
- **Warming:** After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
- **Quenching & Hydrolysis:** Cool the mixture to $0\text{ }^{\circ}\text{C}$ and carefully quench by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronic ester.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Quality Control

- ^1H NMR: Confirms the structure and purity by assessing the chemical shifts and integration of aromatic protons.
- LC-MS: Provides the mass of the parent ion, confirming the molecular weight, and assesses purity by UV trace.[6]

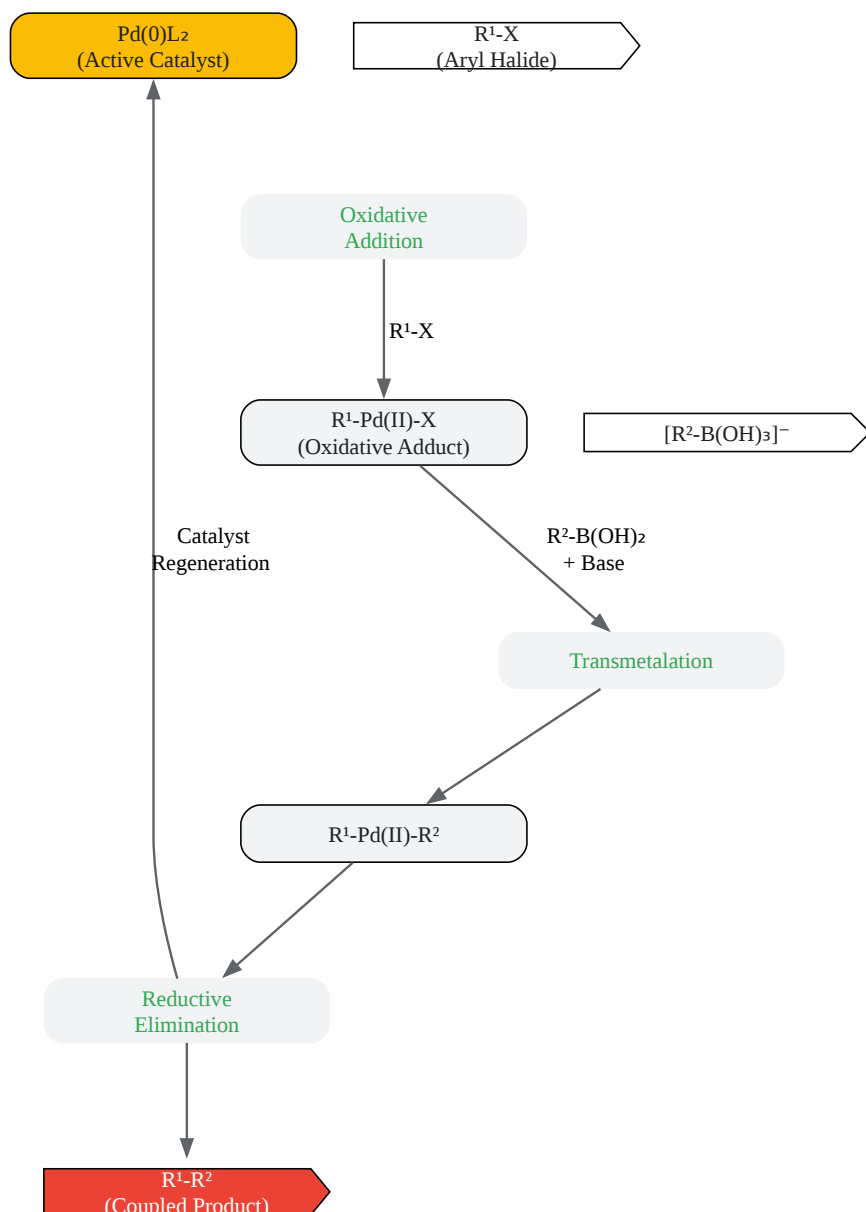
Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application for **(3-Chloroisoquinolin-5-yl)boronic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.[10]

This reaction is a workhorse in pharmaceutical synthesis due to its high functional group tolerance and predictable reactivity.[\[11\]](#)

Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10]

Field-Proven Protocol for Coupling with an Aryl Bromide

This protocol is tailored for coupling **(3-Chloroisoquinolin-5-yl)boronic acid** with a generic aryl bromide, addressing challenges common to heteroaromatic substrates.

- **Reagent Preparation:** In a reaction vial, combine the aryl bromide (1.0 eq), **(3-Chloroisoquinolin-5-yl)boronic acid** (1.2-1.5 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq) or cesium carbonate (Cs_2CO_3). The use of a slight excess of the boronic acid compensates for potential decomposition.
- **Catalyst/Ligand Addition:** Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (2-5 mol%) or a more active pre-catalyst system like $Pd_2(dba)_3$ (1-2 mol%) combined with a specialized ligand such as SPhos or XPhos (2-4 mol%). The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and prevent catalyst deactivation by the isoquinoline nitrogen.[8]
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common. The water is essential for activating the boronic acid and facilitating the transmetalation step.
- **Degassing:** Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) catalyst.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Advanced Strategy: In Situ Release from Air-Stable Surrogates

For particularly challenging substrates or to improve shelf-life and handling precision, boronic acids can be converted into more stable derivatives. N-methyliminodiacetic acid (MIDA)

boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[9] They are designed for the slow release of the active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura coupling, which can be highly advantageous.

This strategy minimizes the concentration of the free boronic acid at any given time, effectively suppressing decomposition pathways like protodeboronation and leading to higher yields, especially in complex syntheses.[9]

Conclusion

(3-Chloroisoquinolin-5-yl)boronic acid is more than a simple chemical; it is a strategic tool for the efficient construction of complex molecular architectures. Its utility is rooted in the proven pharmacological relevance of the isoquinoline scaffold and the unparalleled synthetic power of the boronic acid group. By understanding its fundamental properties, mastering its handling, and applying optimized protocols for its cornerstone reaction—the Suzuki-Miyaura coupling—researchers can significantly accelerate the discovery and development of novel therapeutics. The continued evolution of strategies, such as the use of stabilizing surrogates, further expands the horizon for this versatile and indispensable building block.

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